4-(Difluoromethoxy)-2-fluoro-1-iodobenzene
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Overview
Description
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, fluoro, and iodo groups
Preparation Methods
The synthesis of 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene typically involves multiple steps. One common method starts with the iodination of a difluoromethoxy-substituted benzene derivative. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. Industrial production methods may involve continuous flow processes to enhance yield and reduce costs .
Chemical Reactions Analysis
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may yield difluoromethoxy-substituted benzoic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems
Scientific Research Applications
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the synthesis of biologically active molecules that can act as inhibitors or modulators of specific biological pathways.
Industry: It is employed in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-fluoro-1-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the fluoro and iodo groups can influence its pharmacokinetic properties .
Comparison with Similar Compounds
4-(Difluoromethoxy)-2-fluoro-1-iodobenzene can be compared with other similar compounds, such as:
4-(Difluoromethoxy)phenyl isocyanate: This compound also features a difluoromethoxy group but has an isocyanate functional group instead of iodine.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group and are used in the synthesis of nitrogen-containing heterocycles
Properties
Molecular Formula |
C7H4F3IO |
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Molecular Weight |
288.01 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-1-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H |
InChI Key |
WJATZCSHEOHPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)I |
Origin of Product |
United States |
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